(E)-3-(hydroxyimino)-4,7,7-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
The compound contains a 2,2,6,6-Tetramethylpiperidine group . This is a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals . It is used in the preparation of hibarimicinone, (Z)-silylketene acetal, and 4-substituted quinazoline . It acts as a precursor to Lithium tetramethylpiperidide and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical .
Physical and Chemical Properties Analysis
2,2,6,6-Tetramethylpiperidine, a component of this compound, is a clear liquid that is miscible with water, ether, ethanol, and acetic acid, and slightly miscible with chloroform . It is incompatible with oxidizing agents, bases, strong acids, acid anhydrides, carbon dioxide, and acid chlorides .Properties
IUPAC Name |
(3E)-3-hydroxyimino-4,7,7-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O2/c1-16(2)10-13(11-17(3,4)23-16)21-15(24)20-9-8-19(7,18(20,5)6)14(12-20)22-25/h13,23,25H,8-12H2,1-7H3,(H,21,24)/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZQLOQRFLXCRT-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C23CCC(C2(C)C)(C(=NO)C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C23CCC(C2(C)C)(/C(=N/O)/C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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